4,4-Bis(methoxymethyl)-2,6-dimethylheptane
CAS No.: 129228-07-5
Cat. No.: VC21315783
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129228-07-5 |
---|---|
Molecular Formula | C13H28O2 |
Molecular Weight | 216.36 g/mol |
IUPAC Name | 4,4-bis(methoxymethyl)-2,6-dimethylheptane |
Standard InChI | InChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3 |
Standard InChI Key | PVWCLOAAEFMTLH-UHFFFAOYSA-N |
SMILES | CC(C)CC(CC(C)C)(COC)COC |
Canonical SMILES | CC(C)CC(CC(C)C)(COC)COC |
Introduction
Chemical Identity and Structure
Molecular Structure
4,4-Bis(methoxymethyl)-2,6-dimethylheptane has a branched heptane backbone with four methyl substituents and two methoxymethyl groups. The central carbon at position 4 of the heptane chain serves as an attachment point for the two methoxymethyl (CH₃OCH₂-) groups, creating a quaternary carbon center. The methyl groups at positions 2 and 6 of the heptane chain introduce additional branching to the structure .
The structural composition includes 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms, giving a molecular weight of 216.36 g/mol . The carbon skeleton consists of a heptane chain with branching at multiple positions, creating a relatively complex three-dimensional arrangement that influences its physical and chemical properties.
Chemical Identifiers
Proper identification of this compound is essential for research and regulatory purposes. The table below presents the key identifiers for 4,4-Bis(methoxymethyl)-2,6-dimethylheptane:
Identifier Type | Value |
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IUPAC Name | 4,4-bis(methoxymethyl)-2,6-dimethylheptane |
CAS Registry Number | 129228-07-5 |
Molecular Formula | C13H28O2 |
Molecular Weight | 216.36 g/mol |
InChI | InChI=1S/C13H28O2/c1-11(2)7-13(9-14-5,10-15-6)8-12(3)4/h11-12H,7-10H2,1-6H3 |
InChIKey | PVWCLOAAEFMTLH-UHFFFAOYSA-N |
SMILES | CC(C)CC(CC(C)C)(COC)COC |
DSSTox Substance ID | DTXSID40619574 |
PubChem CID | 21894358 |
Physical and Chemical Properties
Physical Properties
The physical properties of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane determine its behavior in various environments and potential applications. Although experimental data for some properties is limited, computational methods provide reasonable estimates:
Property | Value | Method |
---|---|---|
Molecular Weight | 216.36 g/mol | Computed from formula |
Physical State | Liquid (presumed at room temperature) | Based on similar compounds |
XLogP3-AA | 3.4 | Computational method |
Hydrogen Bond Donor Count | 0 | Molecular structure analysis |
Hydrogen Bond Acceptor Count | 2 | Molecular structure analysis |
Rotatable Bond Count | 8 | Structural analysis |
Exact Mass | 216.208930132 Da | High precision calculation |
The XLogP3-AA value of 3.4 suggests that this compound has moderate lipophilicity, making it somewhat soluble in organic solvents but likely having limited water solubility . The absence of hydrogen bond donors (with two hydrogen bond acceptors from the oxygen atoms) further supports this characterization of solubility behavior.
Chemical Reactivity
The chemical reactivity of 4,4-Bis(methoxymethyl)-2,6-dimethylheptane is primarily governed by the functional groups present in its structure. The two methoxy groups (-OCH₃) attached to methylene bridges create ether functionalities that can participate in certain chemical reactions:
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The ether groups can undergo cleavage under strong acidic conditions, potentially leading to alcohol formation.
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The quaternary carbon at position 4 creates steric hindrance that may affect the reaction kinetics of nearby functional groups.
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The methylene groups adjacent to the methoxy groups (CH₂OCH₃) might participate in substitution reactions under appropriate conditions.
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The branched alkane backbone would exhibit typical alkane reactivity, including combustion and radical halogenation.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 4,4-Bis(methoxymethyl)-2,6-dimethylheptane, including positional isomers and compounds with different functional groups at similar positions. A notable structural analog is 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, which differs only in the position of the bis(methoxymethyl) substituent.
Compounds like 4,4'-Bis(methoxymethyl)-1,1'-biphenyl represent another class of related molecules that contain the same methoxymethyl functionality but attached to a different carbon backbone. These compounds often exhibit different physical properties and chemical reactivity due to the significant differences in their carbon skeletons.
Comparative Properties
The relative positioning of functional groups in these structural analogs can significantly affect their properties. For instance, moving the bis(methoxymethyl) group from the 4-position to the 3-position (as in 3,3-Bis(methoxymethyl)-2,6-dimethylheptane) would alter the three-dimensional shape of the molecule, potentially affecting its solubility, melting point, boiling point, and reactivity patterns.
Analytical Characterization
Crystallographic Data
Research Status and Future Directions
Current Research Status
Research specific to 4,4-Bis(methoxymethyl)-2,6-dimethylheptane appears to be limited based on the available search results. The compound has been documented in chemical databases such as PubChem and is listed in compound libraries, but detailed studies focusing specifically on this compound seem sparse.
Future Research Opportunities
Several promising research directions could expand our understanding of this compound:
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Detailed physical property measurements beyond computational predictions
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Development of efficient synthetic routes with high yields
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Exploration of potential applications in catalysis, materials science, or as synthetic intermediates
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Comparative studies with structural analogs to establish structure-property relationships
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Environmental fate and toxicity assessments for regulatory purposes
Such research would contribute to a more comprehensive understanding of this compound and potentially unlock new applications.
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